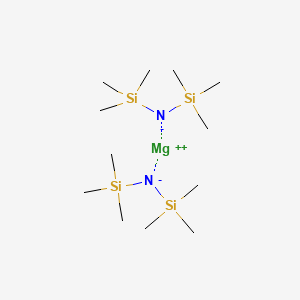
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: is a compound characterized by the presence of three carboxylic acid groups attached to a propene backbone. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid typically involves the incorporation of carbon-13 isotopes into the starting materials. One common method is the carboxylation of a suitable precursor, such as a 13C-labeled propene derivative, under controlled conditions. The reaction may involve the use of catalysts and specific reagents to ensure the correct geometric configuration and isotopic labeling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the isotopic purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated tricarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated tricarboxylic acids
Substitution: Esters, amides
Scientific Research Applications
Chemistry: The isotopic labeling of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid makes it a valuable tool in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme activities involving carboxylic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and as a standard for calibrating analytical instruments.
Mechanism of Action
The mechanism by which (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes enhance the sensitivity and resolution of the spectra, allowing for detailed structural analysis. In biological systems, the compound can be incorporated into metabolic pathways, where its isotopic labeling allows for precise tracking and quantification of biochemical processes.
Comparison with Similar Compounds
(E)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: The “E” configuration is a geometric isomer with different spatial arrangement around the double bond.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid: The non-labeled version of the compound, lacking the carbon-13 isotopes.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid derivatives: Various esterified or amidated derivatives with different functional groups.
Uniqueness: The unique aspect of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid lies in its isotopic labeling, which provides enhanced capabilities for analytical and research applications. The specific geometric configuration (Z) also contributes to its distinct chemical properties and reactivity compared to its isomers and derivatives.
Properties
Molecular Formula |
C6H6O6 |
|---|---|
Molecular Weight |
180.06 g/mol |
IUPAC Name |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
Isomeric SMILES |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


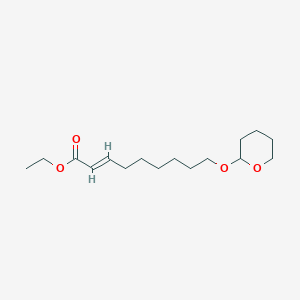
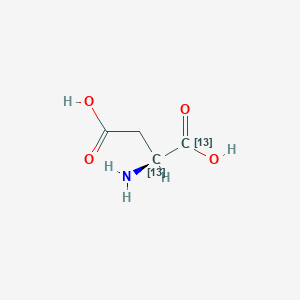

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
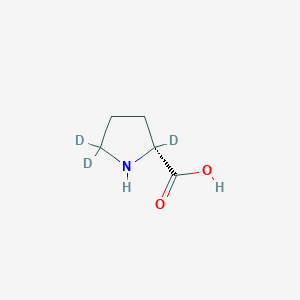
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

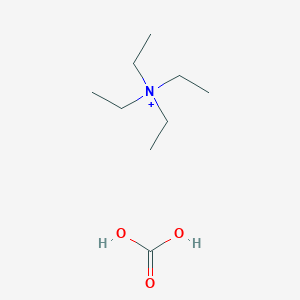
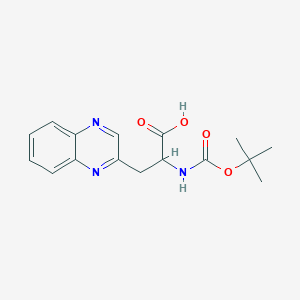
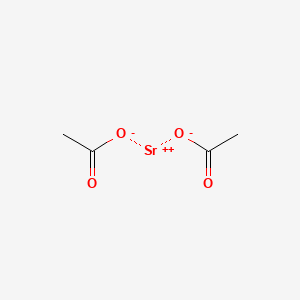


![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
